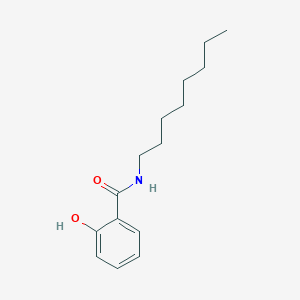

Benzamide, 2-hydroxy-N-octyl-

Description

Classification within Benzamide (B126) and Salicylamide (B354443) Chemical Classes

2-hydroxy-N-octylbenzamide is fundamentally classified as a benzamide. Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The defining feature of this particular molecule is the presence of a hydroxyl (-OH) group at the 2-position of the benzene ring, which leads to its more specific classification as a salicylamide. nih.gov Salicylamides are derivatives of salicylic (B10762653) acid where the carboxylic acid group has been converted to an amide.

The "N-octyl" designation indicates that an eight-carbon alkyl chain is attached to the nitrogen atom of the amide group. nih.gov This N-alkylation is a key structural feature that significantly influences the compound's physicochemical properties, such as its lipophilicity and solubility. The presence of both the phenolic hydroxyl group and the N-alkylated amide group allows for a variety of intermolecular and intramolecular interactions, including hydrogen bonding, which can dictate the molecule's conformation and its interaction with biological targets. mdpi.comsemanticscholar.org

Below is a table summarizing the key chemical identifiers and properties of 2-hydroxy-N-octylbenzamide.

| Property | Value |

| Molecular Formula | C15H23NO2 |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | 2-hydroxy-N-octylbenzamide |

| CAS Number | 109972-90-9 |

| Synonyms | n-octylsalicylamide, N-octyl salicylic acid amide |

Data sourced from PubChem. nih.gov

Significance and Research Rationale for N-Alkyl-2-hydroxybenzamides

The N-alkyl-2-hydroxybenzamide scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with diverse biological activities. mdpi.com Research into this class of compounds is driven by the broad therapeutic potential exhibited by salicylamide derivatives. nih.gov The N-alkyl substitution, in particular, allows for systematic modification of the compound's properties to enhance its activity and pharmacokinetic profile.

The rationale for investigating N-alkyl-2-hydroxybenzamides stems from several key observations:

Modulation of Lipophilicity: The length and branching of the N-alkyl chain can be varied to fine-tune the lipophilicity of the molecule. This is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes.

Conformational Control: The N-alkyl group can influence the conformational preferences of the salicylamide backbone through steric and electronic effects. This can impact the molecule's ability to bind to specific biological targets. mdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of N-alkyl-2-hydroxybenzamides with different alkyl chains, researchers can establish clear structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents. csic.esacs.org

Overview of Prior Research on Related Structural Motifs and Analogs

Extensive research has been conducted on structural motifs and analogs related to 2-hydroxy-N-octylbenzamide, providing a rich context for understanding its potential.

Salicylanilides: A closely related class of compounds, salicylanilides (N-aryl salicylamides), have been extensively studied and are known to possess a wide range of biological activities, including antibacterial, antimycobacterial, and antifungal properties. mdpi.com However, issues such as low solubility have sometimes limited their clinical application, prompting research into analogs with improved physicochemical properties. mdpi.com

N-Substituted Salicylamides: Research has shown that N-substituted salicylamides exhibit diverse pharmacological activities. For instance, they have been investigated as inhibitors of various enzymes and as potential antiviral and antiparasitic agents. nih.govresearchgate.net Studies have demonstrated that the nature of the substituent on the amide nitrogen is a critical determinant of biological activity. nih.gov

Manipulation of the Salicylamide Scaffold: Researchers have explored various modifications to the salicylamide scaffold to modulate its properties and biological activity. This includes the introduction of different substituents on the benzene ring and the exploration of various N-substituents, including alkyl and aryl groups. hilarispublisher.commdpi.com These studies have highlighted the versatility of the salicylamide core in the development of new therapeutic agents.

The synthesis of N-substituted 2-hydroxybenzamides is often achieved through the reaction of a salicylic acid derivative with an appropriate amine. jst.go.jprsc.org The choice of synthetic route can be influenced by the desired scale and the specific nature of the starting materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-octylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17/h7-8,10-11,17H,2-6,9,12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDSLMQQQKGDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436939 | |

| Record name | Benzamide, 2-hydroxy-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109972-90-9 | |

| Record name | 2-Hydroxy-N-octylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109972-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-hydroxy-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy N Octylbenzamide

Established Synthetic Pathways for N-Alkyl Benzamides and Salicylamides

The formation of the amide bond in N-alkyl benzamides and salicylamides like 2-hydroxy-N-octylbenzamide can be achieved through several established chemical routes. These pathways range from classical amidation reactions to more advanced and efficient techniques.

Amidation Reactions involving Salicylic (B10762653) Acid Derivatives

A primary and direct method for synthesizing 2-hydroxy-N-octylbenzamide is the amidation of a salicylic acid derivative with n-octylamine. google.comgoogle.com This reaction typically involves the coupling of an activated form of salicylic acid with the amine. A common and effective starting material is an ester of salicylic acid, such as methyl salicylate. google.com

The reaction proceeds by heating the salicylic acid ester with n-octylamine. google.comgoogle.com This process, known as aminolysis, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol, in the case of methyl salicylate) and the formation of the desired N-octyl amide. The removal of the methanol (B129727) byproduct helps to drive the reaction to completion. google.comgoogle.com The reaction is typically carried out at elevated temperatures, often in the range of 100°C to 200°C, with temperatures between 130°C and 170°C being particularly effective. google.com The reactants are often used in approximately equimolar amounts. google.com

Another conventional approach involves the reaction of salicylic acid itself with an amine in the presence of a condensing agent, such as phosphorus trichloride (B1173362), to facilitate the amide bond formation. epo.org

Table 1: Reaction Conditions for the Synthesis of N-Octyl Salicylic Acid Amide

| Starting Material | Reagent | Temperature | Key Condition | Reference |

|---|---|---|---|---|

| Salicylic acid methyl ester | n-Octylamine | 100°C - 200°C | Removal of methanol | google.com |

| Salicylic acid | Aniline | Not specified | Phosphorus trichloride as condensing agent | epo.org |

Advanced Synthetic Approaches for Benzamide (B126) Scaffolds

Modern organic synthesis has introduced more sophisticated methods for constructing benzamide and salicylamide (B354443) frameworks, offering improvements in efficiency, substrate scope, and functional group tolerance. While not all are specific to 2-hydroxy-N-octylbenzamide, they represent the broader toolkit available to synthetic chemists.

One advanced strategy involves the use of 1,2,3-benzotriazin-4(3H)-ones as precursors. These compounds can undergo a denitrogenative cross-coupling reaction with organosulfonic acids to form salicylanilide (B1680751) sulfonates, which can then be hydrolyzed to yield the corresponding salicylamides in good to high yields. acs.org This metal-free approach is operationally simple and demonstrates high functional group tolerance. acs.org

Solid-phase synthesis has also been developed for creating libraries of benzamide-containing molecules, such as tris-benzamides designed as α-helix mimetics. acs.org This methodology utilizes a resin support to iteratively build the molecule through simple reactions like O→N acyl migration and O-alkylation, allowing for the rapid construction of diverse analogs. acs.org

Furthermore, direct C-H functionalization and transition-metal-catalyzed reactions are at the forefront of benzamide synthesis. researchgate.net For instance, PhIO-mediated oxidation has been used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides under mild, metal-free conditions. mdpi.com Heterogeneous Lewis acid catalysts, such as Nb2O5, have proven effective in the direct amidation of carboxylic acids and esters with amines, offering advantages like catalyst reusability and tolerance to basic amines and water byproducts. researchgate.net

Microwave-Assisted Synthesis Techniques in Benzamide Derivatization

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including the synthesis of benzamide derivatives. rsc.orgrsc.org This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netbibliotekanauki.pl

The benefits of microwave heating stem from its mechanism of direct dielectric heating, where polar molecules in the reaction mixture absorb microwave energy efficiently and rapidly, leading to uniform heating throughout the sample. researchgate.net This can be particularly advantageous for amidation reactions. For example, the reaction of n-octylamine with carboxylic acids has been studied under both traditional and microwave heating, with the microwave-assisted method showing significantly higher yields in a shorter time frame. bibliotekanauki.pl While specific data for 2-hydroxy-N-octylbenzamide is not prevalent, the synthesis of related compounds like 4-methyl-N-octylbenzamide has been efficiently achieved using microwave irradiation with a catalyst under solvent-free conditions. smolecule.com The application of MAOS is a key strategy in green chemistry, offering an environmentally friendlier alternative for synthesizing N-alkyl benzamides. researchgate.net

Table 2: Comparison of Conventional vs. Microwave Heating for Amidation

| Reactants | Heating Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| n-Octylamine + Phenylacetic Acid | Microwave | 150 °C | 30 min | High | bibliotekanauki.pl |

| n-Octylamine + Decanoic Acid | Microwave | 150 °C | 30 min | High | bibliotekanauki.pl |

Strategic Incorporation of the N-Octyl Moiety in Benzamide Synthesis

The introduction of the N-octyl group onto the benzamide scaffold is a critical step in the synthesis of 2-hydroxy-N-octylbenzamide. The primary strategy for this incorporation is the direct amidation reaction using n-octylamine as the nitrogen source. google.comgoogle.combroadpharm.com

The choice of n-octylamine is strategic, as the length and lipophilicity of this C8 alkyl chain can significantly influence the properties of the final molecule. The reaction typically involves coupling n-octylamine with a salicylic acid derivative, most commonly an ester like methyl salicylate. google.comgoogle.com This reaction, performed under heat, directly forges the N-octyl amide bond. google.com

In the context of polymer chemistry, chain-growth polycondensation methods have been developed for the synthesis of poly(N-octyl-benzamide). researchgate.net These controlled polymerization techniques allow for the synthesis of well-defined polymers where the N-octyl group is a repeating feature, highlighting the versatility of incorporating this moiety into larger molecular architectures. researchgate.netnih.gov The reactivity in these polymerizations is highly dependent on the monomer structure and the nature of the leaving group on the ester monomer. researchgate.net

Functional Group Modification Strategies for the 2-hydroxy and Octyl Chain

Modification of the functional groups in 2-hydroxy-N-octylbenzamide, namely the phenolic hydroxyl group and the aliphatic octyl chain, allows for the fine-tuning of the molecule's properties. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. libretexts.orgpressbooks.pub

The 2-hydroxy group is a key feature of salicylamides. It can participate in various reactions:

Alkylation/Etherification: The phenolic hydroxyl can be converted into an ether, for example, by reaction with an alkyl halide. The formation of a 2-methoxy derivative by removing the acidic phenolic proton can alter the molecule's hydrogen bonding capabilities and conformation. mdpi.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. smolecule.com

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, which can influence further substitution on the benzene (B151609) ring. mdpi.com For instance, aminomethylation (the Mannich reaction) can lead to the introduction of an aminomethyl group at the positions ortho or para to the hydroxyl group. mdpi.com

The octyl chain is a saturated aliphatic chain and is generally less reactive than the aromatic ring or the hydroxyl group. However, modifications can be envisioned:

Terminal Functionalization: While challenging, strategies could be employed to introduce functionality at the terminal methyl group (C8) or the methylene (B1212753) group adjacent to the nitrogen (C1') through radical or oxidative processes, although this is often difficult to achieve selectively.

Synthesis from Functionalized Precursors: A more practical approach is to synthesize analogs using a modified octylamine (B49996) derivative from the outset. For example, using an octylamine with a pre-existing functional group (e.g., a terminal double bond, a protected alcohol) would allow for the incorporation of that functionality into the final molecule.

These modifications allow for the creation of a diverse library of 2-hydroxy-N-octylbenzamide derivatives with potentially varied physicochemical and biological profiles.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy N Octylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2-hydroxy-N-octylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 2-hydroxy-N-octylbenzamide provides a precise map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) revealing its structural context.

The spectrum can be divided into three main regions: the aromatic region, the amide and hydroxyl proton signals, and the aliphatic octyl chain region.

Aromatic Protons: The four protons on the benzene (B151609) ring are non-equivalent and exhibit complex splitting patterns due to coupling with their neighbors. They typically appear in the downfield region of the spectrum, from approximately 6.8 to 7.8 ppm.

Labile Protons (OH and NH): The phenolic hydroxyl (-OH) proton usually appears as a broad singlet far downfield, its chemical shift being highly dependent on solvent and concentration. The amide (-NH) proton signal is also found downfield and typically presents as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂) group of the octyl chain.

Aliphatic Protons: The octyl chain protons produce signals in the upfield region. The terminal methyl (-CH₃) group appears as a triplet around 0.9 ppm. The methylene (-CH₂) groups show as a series of multiplets, with the -CH₂ group directly attached to the nitrogen atom being the most deshielded and appearing furthest downfield among the aliphatic signals.

Table 1: Predicted ¹H NMR Spectral Data for 2-hydroxy-N-octylbenzamide

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~11.0 - 12.0 | Phenolic -OH | Broad Singlet | 1H |

| ~8.0 - 8.5 | Amide -NH | Triplet | 1H |

| ~7.7 - 7.8 | Aromatic H | Doublet of doublets | 1H |

| ~7.3 - 7.4 | Aromatic H | Doublet of triplets | 1H |

| ~6.8 - 7.0 | Aromatic H | Multiplet | 2H |

| ~3.4 - 3.5 | N-CH₂- | Quartet | 2H |

| ~1.5 - 1.7 | N-CH₂-CH₂- | Multiplet | 2H |

| ~1.2 - 1.4 | -(CH₂)₅- | Multiplet | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of 2-hydroxy-N-octylbenzamide. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The amide carbonyl (C=O) carbon is the most deshielded, appearing significantly downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: The six aromatic carbons produce signals between approximately 115 and 162 ppm. The carbon atom bonded to the hydroxyl group (C-OH) is the most downfield of the aromatic signals, while the carbon attached to the amide group (C-C=O) is also significantly deshielded.

Aliphatic Carbons: The eight carbons of the octyl chain are observed in the upfield region of the spectrum (20-45 ppm). The carbon atom directly bonded to the nitrogen (N-CH₂) is the most downfield of this group.

Table 2: Predicted ¹³C NMR Spectral Data for 2-hydroxy-N-octylbenzamide

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~170 | Amide C=O |

| ~161 | Aromatic C-OH |

| ~134 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~119 | Aromatic C-H |

| ~118 | Aromatic C-C=O |

| ~117 | Aromatic C-H |

| ~40 | N-CH₂ |

| ~32 | -(CH₂)₆-CH₃ |

| ~30 | N-CH₂-CH₂ |

| ~29 | Aliphatic -(CH₂)₄- |

| ~27 | Aliphatic -CH₂- |

| ~23 | -CH₂-CH₃ |

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-hydroxy-N-octylbenzamide is characterized by several key absorption bands that confirm its structure.

O-H and N-H Stretching: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹ for the phenolic O-H stretch, which is involved in hydrogen bonding. A medium-to-sharp peak around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl chain are observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch, known as the Amide I band.

N-H Bending (Amide II): The Amide II band, resulting from N-H bending coupled with C-N stretching, appears around 1530-1550 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of signals, including C-O stretching, C-N stretching, and various bending vibrations, which are unique to the molecule.

Table 3: Characteristic IR Absorption Bands for 2-hydroxy-N-octylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3300 - 2500 | O-H Stretch | Phenol (H-bonded) |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 - 2850 | C-H Stretch | Aliphatic (Octyl chain) |

| ~1640 | C=O Stretch | Amide I Band |

| ~1540 | N-H Bend, C-N Stretch | Amide II Band |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com It relies on the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

For 2-hydroxy-N-octylbenzamide, Raman spectroscopy is particularly effective for observing symmetric, non-polar bonds. horiba.com

Aromatic Ring Vibrations: Strong signals are expected for the aromatic C=C stretching vibrations around 1600 cm⁻¹ and the symmetric "ring breathing" mode near 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching bands are also visible in the Raman spectrum.

C=O Stretch: The amide carbonyl stretch is also Raman active, though its intensity can vary.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. renishaw.comuoa.gr

Table 4: Predicted Raman Shifts for 2-hydroxy-N-octylbenzamide

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2900 | C-H Stretch | Aliphatic (Symmetric) |

| ~1600 | C=C Stretch | Aromatic Ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy involves transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

The UV-Vis spectrum of 2-hydroxy-N-octylbenzamide is dominated by the electronic transitions of its chromophore, the substituted benzene ring. mdpi.com The presence of the hydroxyl group, the amide group, and the conjugated π-system results in characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. rsc.org The exact position of the absorption maximum (λ_max) can be influenced by the solvent environment. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. core.ac.uk For a molecule to be fluorescent, it typically needs a rigid, conjugated structure. The aromatic ring in 2-hydroxy-N-octylbenzamide provides this rigidity. Following excitation at its absorption wavelength, the molecule may relax by emitting a photon at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties can be highly sensitive to the molecular environment, including solvent polarity and pH, due to the presence of the acidic phenolic proton. researchgate.net

Table 5: Predicted Electronic Spectroscopy Data for 2-hydroxy-N-octylbenzamide

| Technique | Predicted λ_max (nm) | Transition Type |

|---|---|---|

| UV-Vis Absorption | ~240, ~300 | π → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For 2-hydroxy-N-octylbenzamide, this analysis confirms its elemental composition and provides clues to its structure through controlled fragmentation.

The molecular formula of 2-hydroxy-N-octylbenzamide is C₁₅H₂₃NO₂. Based on this, its precise molecular weight has been calculated. nih.gov

Molecular Weight Data for 2-hydroxy-N-octylbenzamide

| Metric | Value | Source |

|---|---|---|

| Molecular Weight | 249.35 g/mol | Computed by PubChem |

This table presents the computed molecular weight and exact mass for 2-hydroxy-N-octylbenzamide, derived from its chemical formula. nih.gov

The structure contains a stable aromatic ring, a hydroxyl group, an amide linkage, and a flexible n-octyl chain. The most common fragmentation pathways for N-alkyl benzamides involve cleavage at the amide bond and along the alkyl chain. wiley.comlibretexts.org

Key predicted fragmentation mechanisms include:

Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the nitrogen atom within the octyl group. libretexts.org

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the carbonyl-nitrogen (C-N) bond. This would result in the formation of a stable 2-hydroxybenzoyl cation.

Alkyl Chain Fragmentation: The n-octyl chain can undergo sequential loss of neutral alkene fragments (such as ethene, C₂H₄), leading to a series of peaks separated by 14 or 28 mass units. libretexts.orgmsu.edu

Predicted Mass Spectrometry Fragments of 2-hydroxy-N-octylbenzamide

| Fragment Structure | Proposed m/z Value | Fragmentation Pathway |

|---|---|---|

| [C₇H₅O₂]⁺ | 121 | Cleavage of the amide C-N bond, forming the 2-hydroxybenzoyl cation. |

| [C₁₅H₂₃NO₂]⁺ | 249 | Molecular ion (M⁺). |

This table outlines the theoretical m/z values for plausible fragments of 2-hydroxy-N-octylbenzamide based on established fragmentation patterns for related amide compounds. wiley.comlibretexts.org

Computational Chemistry and Molecular Modeling of 2 Hydroxy N Octylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ornl.govmdpi.com It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nubakery.orgdiva-portal.org For 2-hydroxy-N-octylbenzamide, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. Methods like the eigenvector-following (EF) or rational functional optimization (RFO) algorithms are commonly used for this purpose. nubakery.org The optimization is typically performed in a vacuum or by simulating a solvent environment to achieve a more realistic structure.

Once the optimized geometry is obtained, various electronic structure properties can be calculated. ucf.edu The electronic structure describes the arrangement and energies of electrons within the molecule. Key properties include the distribution of electron density, molecular orbital energies, and the electrostatic potential. For 2-hydroxy-N-octylbenzamide, the presence of the aromatic ring, the hydroxyl group, the amide linkage, and the long alkyl chain creates a molecule with distinct electronic regions. The hydroxyl and amide groups are polar, capable of hydrogen bonding, while the octyl chain is nonpolar.

Computed Molecular Properties for 2-hydroxy-N-octylbenzamide

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₂ | nih.gov |

| Molecular Weight | 249.35 g/mol | nih.gov |

| IUPAC Name | 2-hydroxy-N-octylbenzamide | nih.gov |

| InChIKey | AWDSLMQQQKGDSD-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCCCCCNC(=O)C1=CC=CC=C1O | nih.gov |

This table is generated based on data from PubChem. nih.gov

DFT calculations can predict various types of molecular spectra, which are invaluable for identifying and characterizing the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. scielo.org.za For 2-hydroxy-N-octylbenzamide, key predicted vibrations would include the O-H stretch of the hydroxyl group, the N-H stretch of the amide group, the C=O stretch of the amide carbonyl, C-N stretching, aromatic C-H stretches, and aliphatic C-H stretches of the octyl chain. scielo.org.zaresearchgate.net These calculated frequencies can be compared with experimental data to confirm the molecular structure. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict ¹H and ¹³C NMR chemical shifts. arkat-usa.orgnih.gov The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). For 2-hydroxy-N-octylbenzamide, distinct signals would be predicted for the aromatic protons, the amide proton, and the various methylene (B1212753) and methyl protons of the octyl chain. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. ornl.govbeilstein-journals.org The calculation provides the excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption. ornl.gov The predicted λmax (wavelength of maximum absorbance) for 2-hydroxy-N-octylbenzamide would be associated with π-π* transitions within the benzene (B151609) ring and n-π* transitions involving the carbonyl and hydroxyl groups. schrodinger.com

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. schrodinger.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov This gap is a key parameter in determining a molecule's electronic transport properties and its tendency to participate in charge transfer reactions. nankai.edu.cn For 2-hydroxy-N-octylbenzamide, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the amide group and the aromatic system. The size of the HOMO-LUMO gap provides insight into the molecule's kinetic stability and electrical conductivity. schrodinger.comresearchgate.net

Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the escaping tendency of electrons from a stable system. irjweb.com |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Represents the resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. irjweb.com |

This table outlines key reactivity descriptors that can be calculated from HOMO and LUMO energies derived from DFT calculations.

Theoretical Spectroscopic Data Prediction (IR, NMR, UV-Vis)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity. nih.gov SAR describes the relationship in qualitative terms, while QSAR provides a quantitative mathematical model. These approaches are fundamental in drug design for optimizing lead compounds. mdpi.com

To build a QSAR model, the chemical structure of each molecule is converted into a set of numerical values called molecular descriptors. These descriptors quantify various physicochemical properties of the molecule. For 2-hydroxy-N-octylbenzamide and its analogs, these would typically include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Zagreb group parameters, which have been used to model the anticonvulsant activity of benzamides. nih.gov

Electronic Descriptors: These relate to the electron distribution, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (LogP), which measures a compound's lipophilicity. XLogP3 is a computationally derived value for this property. nih.gov Lipophilicity is critical for how a drug moves through biological systems.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule, such as molecular volume and surface area. Molar refractivity (MR) is another descriptor that relates to both volume and polarizability. jonuns.com

Computed Physicochemical Descriptors for 2-hydroxy-N-octylbenzamide

| Descriptor | Value | Interpretation |

| XLogP3 | 4.8 | High lipophilicity, indicating good solubility in fats and lipids. nih.gov |

| Hydrogen Bond Donor Count | 2 | The N-H and O-H groups can donate hydrogen bonds. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can accept hydrogen bonds. nih.gov |

| Rotatable Bond Count | 8 | Indicates a high degree of conformational flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Relates to the polarity of the molecule and its ability to permeate cell membranes. chemscene.com |

This table is generated based on computed data from PubChem and ChemScene. nih.govchemscene.com

Once descriptors are calculated for a series of analogous benzamide (B126) structures with known biological activities, statistical methods are used to build a predictive QSAR model. wisdomlib.org This model is an equation that relates a combination of descriptors to the observed activity.

Studies on analogous benzamide structures have successfully used QSAR to predict various biological activities:

Anticonvulsant Activity: For a series of substituted benzamides and benzylamines, topological descriptors like the Wiener's index were used to create models that predicted anticonvulsant activity with high accuracy (up to 97%). nih.gov

Enzyme Inhibition: SAR studies on alkyl-benzamide derivatives have shown that varying the alkyl chain length significantly affects binding affinity to targets like the PLK1 polo box domain. nih.gov For instance, increasing the chain length from hexyl to octyl can improve potency. nih.gov Similar SAR insights have been crucial in developing benzamide-based inhibitors for enzymes implicated in Alzheimer's disease, such as AChE and BACE1. mdpi.com

Antimicrobial Activity: Benzylamine-derived scaffolds, which share structural similarities, have been modeled for their inhibitory activity against essential fungal enzymes like CYP51B, guiding the synthesis of more potent antifungal agents. researchgate.net

For 2-hydroxy-N-octylbenzamide, a QSAR model could be developed by synthesizing and testing a series of analogs where, for example, the position of the hydroxyl group is changed, substituents are added to the aromatic ring, or the length of the N-alkyl chain is varied. nih.govacs.org The resulting model could then be used to predict the activity of new, unsynthesized benzamide derivatives, thereby streamlining the discovery of compounds with desired biological profiles.

Derivation and Interpretation of Physicochemical Descriptors

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. In the case of 2-hydroxy-N-octylbenzamide, the presence of hydroxyl (-OH) and amide (-NH-C=O) groups facilitates the formation of a robust network of hydrogen bonds. These interactions, along with weaker contacts, dictate the crystal packing and ultimately influence the physicochemical properties of the compound.

Hydrogen bonds are specific, directional interactions where a hydrogen atom is shared between two electronegative atoms, such as oxygen and nitrogen. theochem.nl In the solid state of 2-hydroxy-N-octylbenzamide, several types of hydrogen bonds are anticipated. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group and the nitrogen atom can act as acceptors. Similarly, the amide N-H group can serve as a hydrogen bond donor. These interactions can lead to the formation of characteristic supramolecular synthons, such as dimers and chains, which then assemble into a three-dimensional architecture. mdpi.comresearchgate.net For instance, molecules can be linked by N—H⋯O and O—H⋯N intermolecular hydrogen bonds, potentially forming layers. nih.gov The study of these hydrogen-bonding patterns is crucial for understanding the stability and structure of the crystal lattice. researchgate.net

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

To quantitatively and qualitatively analyze the complex network of intermolecular interactions within a crystal, computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are employed. researchgate.netbiointerfaceresearch.com These tools provide a detailed visualization and quantification of the close contacts between molecules in the crystalline environment.

Hirshfeld Surface Analysis is a powerful graphical method used to partition crystal space into molecular volumes, allowing for the examination of intermolecular interactions. scirp.orgakademisains.gov.my The surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can visualize and identify regions of significant intermolecular contact. nih.gov The dnorm property highlights regions where molecules are in close contact, with negative values (typically colored red) indicating contacts shorter than the van der Waals radii, such as strong hydrogen bonds. nih.govbiointerfaceresearch.com

Below is a representative data table of intermolecular contact contributions for a similar compound, 2-hydroxy-N-methylacetohydrazide, which illustrates the type of data obtained from Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) |

| H···H | 58.5 |

| H···O/O···H | 31.7 |

| N···H/H···N | 4.0 |

| H···C/C···H | 3.2 |

| O···N/N···O | < 2.0 |

| This table presents data for 2-hydroxy-N-methylacetohydrazide as a representative example. nih.gov |

Reduced Density Gradient (RDG) Analysis complements Hirshfeld surface analysis by providing a graphical representation of non-covalent interactions (NCIs). researchgate.netscirp.org The RDG is a function of the electron density and its gradient. chemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. scirp.org

The resulting plot typically shows:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ and appearing as blue or green regions in the RDG isosurface visualization. researchgate.net

Weak van der Waals interactions: Found at low electron densities, close to sign(λ₂)ρ = 0. scirp.org

Strong repulsive interactions (e.g., steric clashes): Occur at large positive values of sign(λ₂)ρ and are often visualized in red. researchgate.netdergipark.org.tr

This analysis provides an intuitive 3D map of the non-covalent interactions within the crystal, highlighting the specific regions where hydrogen bonds and other weak interactions stabilize the molecular packing. researchgate.net For 2-hydroxy-N-octylbenzamide, RDG analysis would be instrumental in visualizing the hydrogen bonding network involving the hydroxyl and amide groups and the van der Waals interactions of the octyl chain and phenyl ring.

Non Clinical Biological Mechanisms and Molecular Interactions of 2 Hydroxy N Octylbenzamide

Enzyme Inhibition Mechanism Studies

2-hydroxy-N-octylbenzamide and its structural relatives, salicylamides, have been the subject of numerous studies to elucidate their mechanisms of enzyme inhibition. This includes their effects on cholinesterases and other significant enzyme systems.

Salicylamide (B354443) derivatives, the chemical class to which 2-hydroxy-N-octylbenzamide belongs, have demonstrated the ability to inhibit cholinesterases, which are crucial enzymes in the nervous system. nih.gov Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, leading to its increased availability and enhanced signaling. nih.govdrugs.com This class of drugs is commonly used in the management of conditions like Alzheimer's disease. nih.goveuropeanreview.org

Research into various 2-hydroxy-N-phenylbenzamides, which are structurally similar to 2-hydroxy-N-octylbenzamide, has shown moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the micromolar range. nih.gov Studies on these related compounds indicate a tendency to affect AChE at lower concentrations. nih.gov The lipophilicity of the N-substituent, such as the octyl group in 2-hydroxy-N-octylbenzamide, can influence the potency and selectivity of cholinesterase inhibition.

The general mechanism of cholinesterase inhibitors involves binding to the enzyme's active site, thereby blocking the access of acetylcholine. nih.govnih.gov The effects of this inhibition can lead to overstimulation of the parasympathetic nervous system. nih.gov

The study of enzyme kinetics is essential to understand how a compound like 2-hydroxy-N-octylbenzamide interacts with its target enzyme. Enzyme inhibition can be classified into several types based on how the inhibitor binds to the enzyme and affects its interaction with the substrate. patsnap.com

Competitive Inhibition: The inhibitor directly competes with the substrate for the enzyme's active site. patsnap.com This type of inhibition can be overcome by increasing the substrate concentration. An example is the inhibition of cholinesterase by physostigmine. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's activity. patsnap.com This type of inhibition is not affected by substrate concentration.

Mixed Inhibition: The inhibitor can bind to either the free enzyme or the enzyme-substrate complex, often at an allosteric site, affecting both substrate binding and catalytic activity. patsnap.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. patsnap.com

Kinetic studies on related benzamide (B126) derivatives have provided insights into these mechanisms. For instance, kinetic analysis of quinoprotein alcohol dehydrogenase inhibition by ubiquinone analogs, including an N-octylbenzamide derivative, revealed non-competitive and competitive inhibition patterns depending on the specific substrate and enzyme form. tandfonline.com A detailed kinetic analysis is crucial for determining the precise mechanism of inhibition for 2-hydroxy-N-octylbenzamide against specific enzymes. embrapa.brnih.gov

Table 1: Characteristics of Enzyme Inhibition Types

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active site | Unchanged | Increases |

| Non-competitive | Allosteric site | Decreases | Unchanged |

| Mixed | To either enzyme or enzyme-substrate complex | Decreases | Varies |

| Uncompetitive | To enzyme-substrate complex | Decreases | Decreases |

This table provides a general overview of the effects of different inhibition types on the maximum velocity (Vmax) and the Michaelis constant (Km) of an enzymatic reaction.

Beyond cholinesterases, benzamide derivatives have been investigated for their inhibitory effects on other critical enzyme targets, particularly tyrosine kinases involved in cancer. The Abelson murine leukemia viral oncogene homolog 1 (ABL1), Abelson-related protein (ABL2), and the chimeric protein BCR-ABL1 are tyrosine kinases that, when constitutively active, can drive the proliferation of cancer cells, notably in chronic myelogenous leukemia (CML). google.comacs.org

Several patents and studies describe benzamide derivatives designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1. google.comidrblab.netwipo.int These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain, or as allosteric inhibitors that bind to other sites, such as the myristoyl pocket, to regulate the enzyme's activity. google.comacs.org The development of such inhibitors is a key strategy to overcome drug resistance to existing CML therapies. google.comacs.org While these studies focus on a broader class of benzamide derivatives, they highlight the potential for compounds like 2-hydroxy-N-octylbenzamide to be investigated for similar activities, given the shared core structure.

Kinetic Analysis of Enzyme Inhibition (Competitive, Non-competitive, Mixed, Uncompetitive)

Antimicrobial Action Mechanisms

2-hydroxy-N-octylbenzamide also exhibits antimicrobial properties, which are attributed to its ability to interfere with essential microbial structures and functions.

A primary mechanism of antimicrobial action for many hydrophobic molecules is the disruption of the bacterial cell membrane. nih.gov This disruption can lead to a loss of membrane integrity, increased permeability, and ultimately, cell death. nih.govnih.govplos.org

Studies on compounds with similar structural features, such as 2-hydroxyisocaproic acid (HICA), have shown that they exert their antibacterial effect by penetrating the bacterial cell membrane. nih.govplos.orgsemanticscholar.org This penetration leads to membrane depolarization, rupture, and leakage of cellular contents. nih.govplos.orgsemanticscholar.org The hydrophobic nature of the octyl chain in 2-hydroxy-N-octylbenzamide likely facilitates its insertion into the lipid bilayer of microbial membranes, leading to their disruption. This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.govplos.org

Research has demonstrated that various salicylanilide (B1680751) derivatives, which are closely related to 2-hydroxy-N-octylbenzamide, possess broad-spectrum antibacterial activity. mdpi.com These compounds have shown efficacy against a range of pathogenic bacteria. frontiersin.orgmdpi.comresearchgate.netsemanticscholar.org

For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria. mdpi.com Other studies on related compounds have also reported activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.govplos.orgnih.gov The specificity profile can be influenced by the specific substitutions on the benzamide structure. For example, some halogenated salicylanilide derivatives show a preferential activity against Gram-positive bacteria. mdpi.com The broad-spectrum potential of 2-hydroxy-N-octylbenzamide is an area of active investigation.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-hydroxy-N-octylbenzamide |

| N-octylsalicylamide |

| Acetylcholine |

| Physostigmine |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide |

Antifungal Properties of Related Salicylamides

Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide core structure, have garnered attention for their potential as antifungal agents. The parent compound, salicylamide, and its various derivatives, particularly N-substituted analogs, have been investigated for their activity against a range of pathogenic fungi. The structural features of these molecules, including the hydroxyl and amide groups, are considered crucial for their biological activity. asm.org The mechanism of action for some salicylanilides, a closely related subgroup, involves the suppression of mitochondrial oxidative phosphorylation, a process also known as mitochondrial uncoupling. mdpi.com This disruption of fungal cellular respiration is a key contributor to their antifungal effects. mdpi.com

Research into the structure-activity relationship (SAR) of salicylamides has revealed that modifications to the molecule can significantly influence antifungal potency. For instance, studies on O-alkyl ethers of salicylamide showed that the length of the alkyl chain is a determinant of activity. In one study, 2-n-amyloxybenzamide and 2-n-hexyloxybenzamide were noted for their fungistatic properties against dermatophytes. oup.com Further investigation revealed that 2-n-amyloxybenzamide was more active than several known antifungal agents against a panel of dermatophytes, as shown in Table 1. oup.com

The antifungal spectrum of salicylamide derivatives often includes filamentous fungi and yeasts. Salicylanilide esters have demonstrated notable activity against moulds like Trichophyton mentagrophytes, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L. mdpi.comoalib.com However, the activity against yeast strains such as Candida albicans is often more moderate. mdpi.com Dihydroxysalicylanilide derivatives have also shown significant antifungal potency, with MIC values against Candida species ranging from 3.91 to 250 µmol/L. mdpi.com While direct studies on 2-hydroxy-N-octylbenzamide are limited in the reviewed literature, the established antifungal properties of related N-alkyl salicylamides suggest its potential in this area. oup.comgoogleapis.com

Table 1: Comparative Antifungal Activity of 2-n-Amyloxybenzamide and Other Agents This table presents the minimum inhibitory concentrations (MIC) in µg/mL required to prevent fungal development.

| Compound | T. mentagrophytes | T. rubrum | M. canis | M. audouini | E. floccosum | Antifungal Index* |

|---|---|---|---|---|---|---|

| 2-n-Amyloxybenzamide | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| Salicylanilide | 2.5 | 5.0 | 5.0 | 2.5 | 2.5 | 3.5 |

| Undecylenic acid | 5.0 | 10.0 | 10.0 | 10.0 | 5.0 | 8.0 |

| Nystatin | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |

Data sourced from a 1958 study on salicylic (B10762653) acid derivatives. oup.com \Antifungal Index is the sum of the minimum inhibitory concentrations divided by the number of dermatophytes tested.*

Modulation of Cellular Processes in Non-Clinical Models

N-alkyl benzamides and related structures have been extensively studied for their ability to modulate cellular proliferation, primarily in the context of oncology research. These compounds can exert antiproliferative and cytotoxic effects on cancer cell lines through various mechanisms. nih.govbenthamdirect.com

A study of substituted 2-hydroxy-N-(arylalkyl)benzamides found that several compounds exhibited potent antiproliferative activity, with IC₅₀ values in the single-digit micromolar range against multiple human cancer cell lines. nih.gov One of the most effective compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to induce apoptosis in a melanoma cell line in a dose-dependent manner. nih.gov This induction of programmed cell death was confirmed by an increase in apoptotic markers, including the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

The length and structure of the N-alkyl chain in benzamide derivatives can significantly impact their antiproliferative efficacy. Research on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives (analogs of gallic acid) against the HCT-116 colon carcinoma cell line demonstrated a clear structure-activity relationship. orientjchem.org As shown in Table 2, the anticancer activity varied with the alkyl substituent. Notably, 3,4,5-trihydroxy-N-hexyl-benzamide showed the most potent activity among the tested N-alkyl derivatives, with an IC₅₀ value of 0.07 µM. orientjchem.org This suggests that the lipophilicity and conformation conferred by the alkyl chain play a critical role in the compound's interaction with its biological target.

Other N-substituted benzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. benthamdirect.comresearchgate.net Several of these compounds displayed inhibitory activity against cancer cell lines such as MCF-7 (breast), A549 (lung), and K562 (leukemia) comparable to or better than the established HDAC inhibitor Entinostat (MS-275). benthamdirect.com The mechanism of action for some benzamide analogs has also been linked to the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. acs.org

Table 2: Antiproliferative Activity of N-Alkyl Benzamide Derivatives against HCT-116 Colon Cancer Cells This table displays the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit cell proliferation by 50%.

| Compound | N-Alkyl Group | IC₅₀ (µM) |

|---|---|---|

| Gallic Acid (Reference) | - | 0.05 |

| 3,4,5-trihydroxy-N-butyl-benzamide | n-Butyl | 3.56 |

| 3,4,5-trihydroxy-N–sec-butyl-benzamide | sec-Butyl | 1.34 |

| 3,4,5-trihydroxy-N–tert-butyl-benzamide | tert-Butyl | 0.16 |

| 3,4,5-trihydroxy–N-hexyl-benzamide | n-Hexyl | 0.07 |

Data sourced from a 2018 study on gallic acid derivatives. orientjchem.org

Materials Science and Supramolecular Chemistry Applications of N Octylbenzamide Derivatives

Polymer Chemistry Integration

N-octylbenzamide moieties have been successfully incorporated into polymer chains to create materials with tailored properties. This is particularly evident in the development of novel polybenzamides and their use in polymer blends.

The synthesis of well-defined polybenzamides containing N-octyl groups has been achieved through methods like chain-growth condensation polymerization (CGCP). nih.govmdpi.com This technique allows for precise control over molecular weight (MW) and molecular weight distribution (MWD), which is a significant advancement over conventional polycondensation reactions. mdpi.comnih.gov

A notable example involves the copolymerization of two monomers: methyl 4-(octylamino)benzoate (M4OB) and a protected N-H monomer, methyl 3-(4-(octyloxy)benzylamino)benzoate (M3OOB). nih.govmdpi.com The CGCP of these co-monomers yields a series of well-defined copolybenzamides, P(M3OOB-co-M4OB), with predictable molecular weights and narrow MWDs. mdpi.comnih.gov Subsequent selective removal of the 4-(octyloxy)benzyl protecting group from the polymer backbone results in copolybenzamides, P(M3NH-co-M4OB), that feature both N-H and N-octyl substituents. nih.govmdpi.com These N-H containing copolybenzamides are designed to provide hydrogen bonding capabilities while maintaining good solubility in organic solvents due to the presence of the N-octyl side chains. mdpi.com

The characterization of these copolymers is thorough, employing techniques like Gel Permeation Chromatography (GPC) to determine molecular weights (Mn) and polydispersity indices (Mw/Mn), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and composition. mdpi.comresearchgate.net Reactivity ratios for the co-monomers have been estimated using methods like the Kelen–Tüdos plot, which in the case of M3OOB and M4OB, indicated an ideal copolymerization behavior. mdpi.com

Table 1: Characteristics of Synthesized Poly(N-H Benzamide-co-N-Octyl Benzamide) Copolymers Data derived from studies on related N-octyl benzamide (B126) copolymers.

| Copolymer | Feed Ratio (M3OOB/M4OB) | Mn, GPC ( g/mol ) | Mw/Mn |

| PNHBA1 | 90/10 | 10,000 - 13,000 | < 1.40 |

| PNHBA2 | 70/30 | 10,000 - 13,000 | < 1.40 |

| PNHBA3 | 50/50 | 10,000 - 13,000 | < 1.40 |

| PNHBA4 | 30/70 | 10,000 - 13,000 | < 1.40 |

| PNHBA5 | 10/90 | 10,000 - 13,000 | < 1.40 |

Source: Adapted from literature on well-defined copolybenzamides. mdpi.comnih.gov

A primary application for N-octyl benzamide copolymers is to enhance the compatibility of polymer blends, particularly between aromatic and aliphatic polyamides like Nylon 6. nih.govmdpi.com The miscibility of polymer blends is often poor due to unfavorable thermodynamics. nih.gov However, specific interactions, most notably hydrogen bonds, can significantly improve compatibility. nih.govnih.gov

The N-H groups incorporated into the P(M3NH-co-M4OB) copolymers are capable of forming hydrogen bonds with the carbonyl groups in the amide linkages of Nylon 6. nih.govmdpi.com The presence of these intermolecular hydrogen bonds enhances the miscibility of the blend. mdpi.com This improved compatibility has been investigated using various analytical techniques. nih.govmdpi.com Differential Scanning Calorimetry (DSC) shows shifts in the glass transition temperatures (Tg) of the blends, indicating miscibility. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy provides direct evidence of hydrogen bonding, with characteristic broadening of the amine and amide peaks (around 3300 cm-1 and 1640/1540 cm-1) as the concentration of the N-H containing copolybenzamide increases in the blend. mdpi.com

The strategic inclusion of both the hydrogen-bonding N-H group and the solubilizing N-octyl group is crucial. mdpi.com This design creates a novel type of polybenzamide that can effectively interact with other polymers like Nylon 6, leading to blends with good miscibility and potentially enhanced properties. nih.govmdpi.com

The incorporation of N-octyl side chains into polyamides also serves to modify the surface properties of the resulting materials. mdpi.com The long alkyl N-octyl chain is inherently hydrophobic, and its presence can significantly increase the hydrophobicity of a polymer system. mdpi.comontosight.ai This is particularly useful when blending with hydrophilic polymers like Nylon 6. mdpi.com

The surface properties are typically quantified by measuring the water contact angle and calculating the surface energy. mdpi.com For instance, pure Nylon 6 exhibits a relatively low contact angle and high surface energy, indicating its hydrophilic nature. mdpi.com In contrast, a pure N-H containing copolybenzamide with N-octyl groups (PNHBA) shows a much higher contact angle and lower surface energy. mdpi.com When these two polymers are blended, the contact angle of the resulting composite material increases, and the surface energy decreases with a higher content of the PNHBA copolymer. mdpi.com This demonstrates that the N-octyl benzamide derivative can effectively modulate the surface energy and impart hydrophobicity to the blend. mdpi.com

Table 2: Surface Properties of Nylon 6 and N-Octyl Benzamide Copolymer Blends

| Material | Water Contact Angle (°) | Surface Energy (mN/m) |

| Pure Nylon 6 | ~71.7 | ~41.2 |

| Pure PNHBA1* | ~103.4 | ~24.0 |

| Blend (Increasing PNHBA1) | Increases | Decreases |

*PNHBA1 is a copolybenzamide with a high content of N-H functionality and N-octyl groups. mdpi.com Source: Data from contact angle analysis of NY6/PHNBA1 composites. mdpi.com

Polymer Blend Compatibility and Intermolecular Interactions (e.g., Hydrogen Bonding with Nylon 6)

Formation of Supramolecular Assemblies and Co-crystals

The ability of the 2-hydroxy-N-octyl-benzamide structure to participate in directional, non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it an excellent building block for the construction of ordered supramolecular assemblies. mdpi.comnih.gov

Self-assembly is a process where molecules spontaneously organize into ordered structures through weak intermolecular interactions. mdpi.comresearchgate.net Molecules containing N-octylbenzamide moieties have been shown to self-assemble into well-defined nanoscale morphologies. nih.gov For example, miktoarm star copolymers, which are complex star-shaped polymers with chemically different arms, containing poly(N-octyl benzamide) (PBA) and poly(ε-caprolactone) (PCL) arms have been synthesized. nih.gov These (PBA)2-(PCL)4 μ-star copolymers were observed to self-assemble into uniform nanofibers with diameters of approximately 20 nm. nih.gov

The driving forces for such assembly are the phase separation of the chemically distinct polymer blocks and the interactions between the N-octylbenzamide segments. nih.gov The characterization of these self-assembled structures relies on microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which provide direct visualization of the resulting morphologies. nih.govresearchgate.net The synthesis of such complex but well-defined copolymers is achieved by combining different polymerization techniques, including chain-growth condensation polymerization for the PBA arms. nih.gov

Co-crystallization is a technique used to design solid-state materials by combining two or more different molecules in a crystal lattice through non-covalent interactions. While specific studies on the co-crystallization of "Benzamide, 2-hydroxy-N-octyl-" are not extensively detailed in the provided context, the principles can be inferred from its molecular structure. The key to forming co-crystals is identifying complementary interaction sites between the target molecule and a co-former.

For 2-hydroxy-N-octyl-benzamide, the primary interaction sites for co-crystallization would be the amide and hydroxyl groups, which are strong hydrogen bond donors and acceptors. A viable strategy would involve selecting co-formers that have complementary hydrogen bonding sites, such as carboxylic acids or other amides. The hydrophobic N-octyl chain would also play a significant role, potentially leading to segregated packing domains within the crystal lattice driven by van der Waals forces. nih.gov Analysis of the interactions in such co-crystals would be performed using X-ray crystallography to determine the precise three-dimensional arrangement of molecules and FT-IR spectroscopy to confirm the hydrogen bonding patterns. mdpi.com The hydrophobic properties imparted by the octyl group could also be exploited in designing co-crystals for applications like lubricant additives or plasticizers in polymers. ontosight.ai

Future Research Directions and Academic Prospects for 2 Hydroxy N Octylbenzamide

Advancements in Stereoselective Synthesis and Derivatization

The synthesis of 2-hydroxy-N-octylbenzamide and its derivatives with high stereoselectivity is a key area for future research. While general methods for creating benzamide (B126) derivatives are known, achieving specific spatial arrangements of atoms (stereoisomers) can be crucial for biological activity and material properties. researchgate.net

Future work in this area could focus on:

Chiral Catalysis: The development of novel chiral catalysts could enable the enantioselective synthesis of 2-hydroxy-N-octylbenzamide derivatives. This would allow for the production of single enantiomers, which is often essential for targeted biological applications, as different enantiomers of a compound can have vastly different effects. mdpi.comnih.gov

Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions is a growing field. rsc.org Research into organocatalytic methods for the synthesis of chiral N-alkylated salicylamides could provide more environmentally friendly and cost-effective production routes. organic-chemistry.org

Derivatization Strategies: The creation of a library of 2-hydroxy-N-octylbenzamide derivatives through targeted chemical modifications is another important research direction. This could involve altering the alkyl chain length, adding functional groups to the aromatic ring, or modifying the amide linkage. Such a library would be invaluable for structure-activity relationship (SAR) studies. nih.gov

| Synthesis Approach | Potential Advantage | Relevant Research Area |

| Chiral Catalysis | Production of single enantiomers for targeted applications. | Asymmetric Synthesis, Metal Catalysis mdpi.comnih.gov |

| Organocatalysis | Environmentally friendly and cost-effective synthesis. | Green Chemistry, Asymmetric Catalysis rsc.orgorganic-chemistry.org |

| Derivatization | Creation of compound libraries for SAR studies. | Medicinal Chemistry, Combinatorial Chemistry nih.govresearchgate.net |

Integration of Omics Approaches for Mechanistic Elucidation in Biological Systems

Understanding the precise molecular mechanisms by which 2-hydroxy-N-octylbenzamide and its derivatives exert their biological effects is a critical area for future investigation. The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. qimrb.edu.au These technologies allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles in response to the compound. wikipedia.org

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell or organism, transcriptomics can reveal which genes are activated or deactivated in the presence of 2-hydroxy-N-octylbenzamide. This can provide clues about the cellular pathways and biological processes affected by the compound.

Proteomics: Proteomics focuses on the large-scale study of proteins. Investigating changes in the proteome of cells treated with 2-hydroxy-N-octylbenzamide can identify the specific protein targets of the compound and downstream signaling pathways that are modulated. iapchem.org A study on chlorinated 1-hydroxy-naphthalene-2-carboxanilides, which are structurally related to salicylamides, utilized proteomic analysis to understand their antistaphylococcal effects, demonstrating the potential of this approach. iapchem.org

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. wikipedia.org By analyzing the metabolome, researchers can gain a snapshot of the physiological state of a cell and understand how 2-hydroxy-N-octylbenzamide alters cellular metabolism. nih.gov The Human Metabolome Database (HMDB) is a comprehensive resource that can aid in the identification and interpretation of metabolic changes. hmdb.ca

The integration of these omics datasets can provide a holistic view of the compound's mechanism of action, paving the way for more rational drug design and a deeper understanding of its biological functions. metaboanalyst.ca

Exploration of Emerging Materials Science Paradigms

The unique chemical structure of 2-hydroxy-N-octylbenzamide, featuring both a hydrophilic amide group and a long hydrophobic octyl chain, makes it an interesting candidate for applications in materials science. nih.gov

Polymer Chemistry: Research has already demonstrated the use of copolymers containing N-octyl benzamide units. A study detailed the synthesis of well-defined poly(N-H benzamide-co-N-octyl benzamide)s and their use in blends with Nylon 6. mdpi.com The presence of the N-octyl side chain was shown to enhance the hydrophobicity of the resulting composite material. mdpi.com Future research could explore the synthesis of other novel polymers incorporating 2-hydroxy-N-octylbenzamide to create materials with tailored properties for various applications, such as specialty coatings, films, and adhesives. ebsco.comkallipos.grspecificpolymers.commsu.edu

Self-Assembly and Supramolecular Chemistry: The amphiphilic nature of 2-hydroxy-N-octylbenzamide suggests its potential for self-assembly into ordered supramolecular structures, such as micelles, vesicles, or gels. nih.govrsc.orgnih.gov These self-assembled materials could find applications in drug delivery, nanotechnology, and cosmetics. For instance, N-alkylsalicylamides have been mentioned as potential components in cosmetic compositions. google.comgoogle.com

Functional Materials: The hydroxyl and amide groups of 2-hydroxy-N-octylbenzamide offer sites for further functionalization, allowing for the creation of advanced materials. For example, it could be incorporated into sensor materials or used as a building block for liquid crystals. A patent application mentions the use of N-alkylsalicylamides as anti-stick processing aids in the production of water-absorbing particles, highlighting their potential in industrial applications. google.com

| Material Science Area | Potential Application | Key Structural Feature |

| Polymer Chemistry | Blends with enhanced hydrophobicity, specialty polymers. | N-octyl side chain, amide backbone. mdpi.com |

| Self-Assembly | Drug delivery systems, cosmetic formulations. | Amphiphilic nature (hydrophilic head, hydrophobic tail). nih.govrsc.orggoogle.com |

| Functional Materials | Sensor technology, industrial processing aids. | Reactive hydroxyl and amide groups. google.com |

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of a compound's properties and activities, thereby guiding experimental work. For 2-hydroxy-N-octylbenzamide and its derivatives, the development of predictive computational models is a promising avenue for future research.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for salicylamide (B354443) derivatives, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that contribute to their efficacy. researchgate.netscirp.org This approach can significantly accelerate the discovery of new drug candidates.

Molecular Docking: Molecular docking simulations can predict the preferred orientation of a molecule when bound to a specific target protein. ajchem-a.com This technique can be used to identify potential biological targets for 2-hydroxy-N-octylbenzamide and to understand the molecular interactions that govern its binding affinity. Such studies are crucial for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. rsc.org For 2-hydroxy-N-octylbenzamide, MD simulations could be used to study its conformational flexibility, its interactions with biological membranes, and the stability of its self-assembled structures. beilstein-journals.org

The combination of these computational approaches can provide a detailed understanding of the structure-function relationships of 2-hydroxy-N-octylbenzamide and its derivatives, guiding the design of new molecules with optimized properties for a range of applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-hydroxy-N-octylbenzamide and related benzamide derivatives?

The synthesis of 2-hydroxy-N-octylbenzamide typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, in , benzamide derivatives are synthesized via electrophilic aromatic substitution using cyanoguanidine as an electrophile under superelectrophilic conditions. Specific steps include hydrogenation of double bonds followed by cyclization. Alternative routes involve Friedel-Crafts reactions or hydrolysis of nitriles. For 2-hydroxy-N-octylbenzamide, the hydroxyl group at the ortho position may require protection (e.g., silylation with TIPSCl ) during synthesis to prevent side reactions. Optimization of reaction conditions (solvent, catalyst, temperature) is critical for yield improvement .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural characterization of 2-hydroxy-N-octylbenzamide?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography to resolve hydrogen bonding and molecular packing patterns . ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in the interpretation of molecular geometry and disorder . For 2-hydroxy-N-octylbenzamide, hydrogen bonding between the hydroxyl group and the amide moiety can be analyzed using graph-set notation (e.g., motifs) as described in , which details Etter’s rules for hydrogen-bonded networks.

Q. What spectroscopic techniques are essential for validating the structure of 2-hydroxy-N-octylbenzamide?

Key techniques include:

- NMR : To confirm the presence of the octyl chain (δ ~0.8–1.5 ppm for CH and CH groups) and the hydroxyl proton (δ ~9–12 ppm, exchangeable with DO).

- FTIR : Peaks at ~3300 cm (O-H stretch), ~1650 cm (amide C=O), and ~1250 cm (C-N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 249.35 (CHNO) .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance understanding of 2-hydroxy-N-octylbenzamide’s reactivity and solid-state behavior?

Density Functional Theory (DFT) calculations can model electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and intramolecular hydrogen bonding, as demonstrated in for a similar benzamide derivative. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O and N-H···O bonds) in crystals, aiding in the prediction of solubility and stability . For 2-hydroxy-N-octylbenzamide, such analyses can rationalize its aggregation behavior in different solvents.

Q. What strategies are effective in resolving contradictions between experimental data and computational models for benzamide derivatives?

Q. How can structure-activity relationship (SAR) studies guide the design of 2-hydroxy-N-octylbenzamide derivatives with enhanced biological activity?

SAR studies focus on modifying:

- Hydrophobic Side Chains : The octyl group may influence membrane permeability; varying chain length (C6–C12) can optimize lipophilicity.

- Hydroxyl Position : Ortho-substitution (as in 2-hydroxy-N-octylbenzamide) vs. para-substitution alters hydrogen-bonding capacity and steric effects.

In , anti-inflammatory activity was linked to the benzimidazole-acetylbenzamide scaffold, suggesting analogous modifications for 2-hydroxy-N-octylbenzamide. Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with docking studies to identify binding motifs .